molecular formula C19H15ClN4O2S B295780 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295780
M. Wt: 398.9 g/mol
InChI Key: ZUJJRWDBMZSNLS-AJUKGGFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as LMT-28 and has been studied for its ability to modulate various biological targets.

Scientific Research Applications

6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the modulation of various biological targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the proliferation of cancer cells. Additionally, it has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells and reduce the levels of glucose in diabetic animals. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its ability to modulate various biological targets, its potential therapeutic applications in various disease conditions, and its well-defined synthesis method. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

For research on 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include its further evaluation in preclinical and clinical studies for its potential therapeutic applications in various disease conditions. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and purity. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective modulators of biological targets.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various disease conditions. Its well-defined synthesis method and ability to modulate various biological targets make it a promising candidate for further research. However, its potential toxicity and low solubility in water require careful evaluation in preclinical studies. Further research is needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and purity.

Synthesis Methods

The synthesis method of 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 5-(3-chlorophenyl)-2-furylacetonitrile with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then subjected to cyclization using a cyclizing agent such as acetic anhydride. This synthesis method has been optimized to improve the yield and purity of the final product.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

(6Z)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H15ClN4O2S/c1-10(2)18-23-24-16(21)14(17(25)22-19(24)27-18)9-13-6-7-15(26-13)11-4-3-5-12(20)8-11/h3-10,21H,1-2H3/b14-9-,21-16?

InChI Key

ZUJJRWDBMZSNLS-AJUKGGFZSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C(=O)N=C2S1

Origin of Product

United States

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